molecular formula C13H7ClN2O2S B1607427 2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile CAS No. 78940-73-5

2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile

Cat. No. B1607427
CAS RN: 78940-73-5
M. Wt: 290.73 g/mol
InChI Key: WEYGMQKYVNIHJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile” often involves cyclization processes or domino reactions . Another method involves a visible-light-promoted C-S cross-coupling reaction for the synthesis of aromatic thioethers .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile” are often based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Environmental Impact and Degradation

  • Chlorophenols in Waste Incineration : Chlorophenols, related to the chemical structure of interest, are significant precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). The review by Peng et al. (2016) discusses the pathways through which chlorophenols can contribute to the formation of dioxins, emphasizing their environmental impact and the need for careful management and disposal practices to minimize dioxin release (Peng et al., 2016).

  • Degradation of Chlorinated Hydrocarbons : Gunawardana et al. (2011) reviewed the degradation of chlorophenols by zero-valent iron and bimetals, highlighting the processes, mechanisms, and environmental implications of removing chlorinated compounds from water. This review underscores the potential for using zero-valent iron and bimetallic systems to efficiently dechlorinate compounds similar to the one of interest, thereby reducing their environmental impact (Gunawardana et al., 2011).

Health and Ecological Concerns

  • Toxicity and Environmental Risks : The literature review by Kelly and Guidotti (1989) discusses the concerns raised over the safety of chlorophenols and related compounds due to studies linking them with lymphomas and soft-tissue neoplasms. Despite methodological limitations, there is evidence suggesting a causal association, particularly with non-Hodgkin's lymphomas. This review provides a critical assessment of the potential health risks associated with exposure to chlorophenols and emphasizes the importance of further research to elucidate these relationships (Kelly & Guidotti, 1989).

Safety And Hazards

The safety data sheet (SDS) for “2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile” would provide detailed information about its safety and hazards .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2S/c14-10-1-4-12(5-2-10)19-13-6-3-11(16(17)18)7-9(13)8-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYGMQKYVNIHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351679
Record name 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile

CAS RN

78940-73-5
Record name 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 15.2 g (0.105 moles) of 4-chlorothiophenol dissolved in 150 ml of DMSO was added 4.2 g (0.105 moles) of NaOH. The mixture was heated to 60° C. and 18.3 g (0.100 moles) of 2-chloro-5-nitrobenzonitrile was added and the mixture heated at 60° C. for 21/2 hrs. The mixture was cooled and poured into a solution of 100 ml of 2 N aqueous NaOH and 600 ml of water. The product was collected by filtration, washed well with water and dried to obtain 28.8 g of product (99% yield). Recrystallization from ethanol afforded purified 2-((4-chlorophenyl)thio)-5-nitrobenzonitrile, mp 162°-164.5° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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